molecular formula C19H13Cl2N3 B2753900 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338411-32-8

1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2753900
CAS No.: 338411-32-8
M. Wt: 354.23
InChI Key: IXLCOQHRQFLSQK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 3-chlorobenzyl group at the N1 position and a 2-chloro-3-pyridinyl substituent at the C2 position. Its synthesis involves the reaction of o-phenylenediamine derivatives with substituted aldehydes under optimized conditions. highlights its synthesis via ultrasound-assisted methods using SiO₂/CCl₃COOH as a catalyst, achieving an isolated yield of 84.2% . Key characterization data include:

  • Melting Point: 166–167°C
  • FT-IR: Peaks at 1635 cm⁻¹ (C=N stretching), 2857–3071 cm⁻¹ (C-H aromatic)
  • ¹H NMR: δ 5.36 (s, 2H, CH₂), 7.12–7.98 (m, aromatic protons)
  • MS (ESI): m/z 353.2 (M⁺ + 1, 100%) .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-14-6-3-5-13(11-14)12-24-17-9-2-1-8-16(17)23-19(24)15-7-4-10-22-18(15)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCOQHRQFLSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The introduction of the 3-chlorobenzyl and 2-chloro-3-pyridinyl groups can be achieved through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 3-chlorobenzyl chloride and 2-chloro-3-pyridine under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to optimize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atoms.

    Substitution: Substituted products with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives were effective against Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like ampicillin and cefadroxil .

Antifungal Properties

The antifungal activity of benzimidazole derivatives has also been documented. Compounds containing the chloro group have shown impressive antifungal efficacy, with minimum inhibitory concentration (MIC) values comparable to or better than standard antifungal agents such as ketoconazole . This suggests a promising application in treating fungal infections.

Antiviral Activity

Benzimidazole derivatives have been investigated for their antiviral properties. Some studies report their effectiveness against various viruses, including human herpes virus and hepatitis C virus. The ability of these compounds to inhibit viral replication makes them candidates for further development as antiviral agents .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are another area of interest. Research has shown that certain benzimidazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications in compounds like 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole may enhance their potency against specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against S. aureus and E. coli. The results indicated that the synthesized compounds exhibited MIC values significantly lower than those of conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Antifungal Activity Assessment

In a comparative study assessing antifungal activities, compounds similar to 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole were tested against various fungal strains. The findings revealed that these compounds had MIC values ranging from 25–62.5 µg/ml, demonstrating superior efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Yield Trends : Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring generally improve yields due to enhanced electrophilicity. However, steric hindrance from meta-substitution (3-chlorobenzyl in the target compound) reduces yield compared to para-substituted analogs (e.g., 89.6% for 4-chlorobenzyl) .
  • Pyridinyl vs.

Structural and Physicochemical Properties

Substituent positions significantly influence molecular properties:

Property Target Compound 1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole 2-(6-Cl-3-pyridinyl)-1-(3,4-diCl-benzyl)-5,6-dimethyl-1H-benzimidazole
Molecular Weight 353.24 g/mol 340.78 g/mol 433.25 g/mol
Melting Point 166–167°C Not reported Not reported
Halogen Content 2 Cl atoms 1 Cl atom 3 Cl atoms
Key Functional Groups Benzimidazole, pyridinyl Benzimidazole, pyridinyl Benzimidazole, pyridinyl, dimethyl

Key Observations :

  • Thermal Stability : The target compound’s melting point (166–167°C) is higher than that of 1-(4-chlorobenzyl)-2-(4-Cl-phenyl)-1H-benzimidazole (126–127°C), suggesting stronger intermolecular interactions due to the pyridinyl group .

Biological Activity

1-(3-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known by its CAS number 339100-83-3, is a synthetic compound belonging to the benzimidazole class. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, antiviral, and antihypertensive effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C21H17Cl2N3
  • Molecular Weight : 382.29 g/mol
  • CAS Number : 339100-83-3

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that the benzimidazole core can inhibit various enzymes and receptors, leading to therapeutic effects.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives. For instance, compounds similar to 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole have shown efficacy against several RNA viruses by inhibiting viral RNA synthesis through blocking RNA polymerase II activity .

CompoundVirus TargetedIC50 (μM)Reference
Compound AHCMV5.0
Compound BCoxsackievirus B58.0

2. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. For example, derivatives of benzimidazoles have been shown to block Lck activity, a crucial step in T-cell activation, thereby reducing inflammation .

Activity TypeMechanismReference
Anti-inflammatoryInhibition of Lck
Cytokine InhibitionIL-1β suppression

3. Antihypertensive Activity

Research indicates that certain benzimidazole derivatives can lower blood pressure by selectively inhibiting angiotensin II receptors (AT1). The structural modifications in the compound enhance its binding affinity and selectivity .

CompoundEffect on Blood PressureMechanism
LosartanDecrease in BPAT1 Receptor Blockade
Compound XGreater efficacy than LosartanNon-competitive inhibition

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Antiviral Efficacy : A study evaluated the antiviral effects of a series of benzimidazole derivatives against HCMV and found that modifications at the pyridine ring enhanced antiviral potency while maintaining low cytotoxicity .
  • Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory properties of benzimidazole derivatives showed that specific substitutions led to significant reductions in TNFα levels in vitro .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, and how can reaction conditions be standardized?

The synthesis of benzimidazole derivatives typically involves cyclization and substitution steps. A common method for analogous compounds (e.g., 2-(indol-2-yl)-benzimidazoles) involves reductive cyclization using sodium dithionite (Na₂S₂O₄) under acidic conditions (HCl), followed by purification via recrystallization . For the target compound, the 3-chlorobenzyl group can be introduced via nucleophilic substitution of a halogenated benzyl precursor with a benzimidazole intermediate. Reaction optimization should focus on temperature control (e.g., 70–80°C for cyclization) and stoichiometric ratios of reagents like Na₂S₂O₄ to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify substituent positions, particularly distinguishing between N1 and N3 benzimidazole substitution patterns. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate proximity to electron-withdrawing groups like chlorine .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar compounds like 3-benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular formula (e.g., m/z 386.1232 [M+H]⁺ for a related pyrrolone derivative) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective for recrystallizing chlorinated benzimidazoles. For example, 5,6-dichloro-2-(5-chloroindol-2-yl)-benzimidazole was purified using ethanol, yielding 63% purity with a melting point of 214–215°C . Solvent choice should balance solubility and boiling point to avoid decomposition.

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations and reaction path searches to predict viable synthetic routes. For example, transition-state modeling can identify energy barriers for cyclization steps, while machine learning algorithms analyze experimental datasets to recommend optimal conditions (e.g., catalyst loading, temperature) . This reduces trial-and-error experimentation, as demonstrated in the development of pyridazine derivatives .

Q. What strategies can resolve contradictions in reported biological activity data for benzimidazole analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For instance, replacing the 3-chlorobenzyl group with a 4-fluorophenyl moiety in related compounds altered kinase inhibition profiles by 30–50% .
  • Dose-Response Studies : Re-evaluate activity under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) to control for experimental variability .
  • Meta-Analysis : Cross-reference data from crystallographic databases (e.g., Protein Data Bank) to correlate binding modes with activity trends .

Q. How can reactor design improve scalability for multi-step syntheses of this compound?

Continuous-flow reactors are advantageous for reactions requiring precise temperature and pH control. For example, a microreactor system was used to synthesize pyrazole-carboxylic acid derivatives with 85% yield by maintaining laminar flow and rapid heat dissipation . Scale-up protocols should integrate in-line purification (e.g., scavenger resins) to minimize intermediate isolation steps .

Q. What analytical techniques are critical for studying degradation pathways under physiological conditions?

  • High-Performance Liquid Chromatography (HPLC) : Monitor hydrolytic degradation (e.g., cleavage of the benzimidazole ring at pH 7.4) .
  • LC-MS/MS : Identify metabolites in simulated biological fluids (e.g., liver microsomes) to assess metabolic stability .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition thresholds, which are critical for storage and formulation .

Methodological Notes

  • Contradictions in Evidence : While and highlight Na₂S₂O₄-mediated cyclization, advocates computational pre-screening to avoid redundant experimental work. Researchers should balance empirical and theoretical approaches.
  • Data Gaps : Limited crystallographic data exist for the exact compound. Cross-referencing analogs (e.g., ) is advised for structural insights.

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